molecular formula C7H8FN B3359679 5-Ethyl-2-fluoropyridine CAS No. 871325-13-2

5-Ethyl-2-fluoropyridine

Cat. No.: B3359679
CAS No.: 871325-13-2
M. Wt: 125.14 g/mol
InChI Key: LEEJCKGABMHXDD-UHFFFAOYSA-N
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Description

5-Ethyl-2-fluoropyridine is a fluorinated pyridine derivative Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-fluoropyridine typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom replaces a leaving group, such as a halogen, on the pyridine ring. For instance, 2-fluoropyridine can be synthesized by reacting 2-chloropyridine with a fluoride source like potassium fluoride in the presence of a suitable solvent and catalyst .

Industrial Production Methods: Industrial production of fluorinated pyridines, including this compound, often involves large-scale fluorination processes. These processes may use specialized fluorinating agents and conditions to achieve high yields and purity. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and scalability of production .

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-2-fluoropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium fluoride, cesium fluoride, or tetra-n-butylammonium fluoride in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Ethyl-2-fluoropyridine has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds and materials.

    Biology: Fluorinated pyridines are used in the development of bioactive molecules and pharmaceuticals due to their unique properties.

    Medicine: The compound can be a precursor in the synthesis of drugs and diagnostic agents, particularly in positron emission tomography (PET) imaging.

    Industry: It is used in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-fluoropyridine depends on its specific application. In biological systems, fluorinated pyridines can interact with enzymes and receptors, altering their activity. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and metabolic stability. In chemical reactions, the presence of fluorine can affect the reactivity and selectivity of the pyridine ring .

Comparison with Similar Compounds

Uniqueness: 5-Ethyl-2-fluoropyridine is unique due to the combined presence of both ethyl and fluorine substituents on the pyridine ring. This combination imparts distinct electronic, steric, and hydrophobic characteristics, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-ethyl-2-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN/c1-2-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEJCKGABMHXDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610277
Record name 5-Ethyl-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871325-13-2
Record name 5-Ethyl-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 5-bromo-2-fluoropyridine (2-a, 5.03 g, 28.6 mmol, Lancaster Synthesis, Inc., Wyndham, N.H.), triethylborane (1M in tetrahydroftiran, 42.8 mL, 42.8 mmol), K2CO3 (15.8 g, 114.2 mmol) and Pd(PPh3)4 (1.65 g, 1.43 mmol) in N,N-dimethylformamide was heated at 85 C for 4 h. The reaction mixture was diluted with water and extracted with hexanes. The organic layer was then washed with water (×2), separated, dried (MgSO4), and concentrated in vacuo. Chromatography (50%, CH2Cl2 in hexanes) afforded the desired product (2-b); 1H NMR (500 MHz, CDCl3) δ 8.04 (d, 1H, J =1.0 Hz), 7.60 (dt, 1H, J=8.0, 2.5 Hz), 6.85 (dd, 1H, J=8.3, 2.8 Hz), 2.65 (q, 2H, J=7.8 Hz), 1.21 (t, 3H, J=7.7Hz)
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5.03 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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